3-[2-(5-Chloro-2-thienyl)pyridin-4-yl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(5-Chloro-2-thienyl)pyridin-4-yl]phenol is an organic compound that features a complex structure with a phenol group attached to a pyridine ring, which is further substituted with a thienyl group containing a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(5-Chloro-2-thienyl)pyridin-4-yl]phenol can be achieved through a multi-step process involving several key reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst and a base .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This would include selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
3-[2-(5-Chloro-2-thienyl)pyridin-4-yl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the thienyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted thienyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-[2-(5-Chloro-2-thienyl)pyridin-4-yl]phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential applications in studying enzyme interactions and protein binding.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[2-(5-Chloro-2-thienyl)pyridin-4-yl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The thienyl and pyridine rings can interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole: Similar structure but with a thiadiazole ring instead of a thienyl ring.
Thieno[3,2-d]pyrimidine: Contains a thienyl ring fused to a pyrimidine ring.
Uniqueness
3-[2-(5-Chloro-2-thienyl)pyridin-4-yl]phenol is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential biological activities. The presence of the phenol group allows for hydrogen bonding, while the thienyl and pyridine rings provide additional sites for interaction with biological targets.
Properties
Molecular Formula |
C15H10ClNOS |
---|---|
Molecular Weight |
287.8 g/mol |
IUPAC Name |
3-[2-(5-chlorothiophen-2-yl)pyridin-4-yl]phenol |
InChI |
InChI=1S/C15H10ClNOS/c16-15-5-4-14(19-15)13-9-11(6-7-17-13)10-2-1-3-12(18)8-10/h1-9,18H |
InChI Key |
IJRUJPYMZCIXQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CC(=NC=C2)C3=CC=C(S3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.